molecular formula C21H18ClNO2 B2360198 N-benzyl-4-chloro-N-(4-methoxyphenyl)benzamide CAS No. 879925-42-5

N-benzyl-4-chloro-N-(4-methoxyphenyl)benzamide

Cat. No.: B2360198
CAS No.: 879925-42-5
M. Wt: 351.83
InChI Key: AVEHQTVVDAUSDW-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloro-N-(4-methoxyphenyl)benzamide is a substituted benzamide derivative featuring a benzyl group, a 4-chlorophenyl ring, and a 4-methoxyphenyl substituent. Benzamides are renowned for their pharmacological versatility, with applications spanning antifungal, antitumor, and central nervous system (CNS) modulation. The chloro and methoxy substituents in this compound likely influence its electronic properties, solubility, and biological interactions, as seen in structurally related analogues .

Properties

IUPAC Name

N-benzyl-4-chloro-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2/c1-25-20-13-11-19(12-14-20)23(15-16-5-3-2-4-6-16)21(24)17-7-9-18(22)10-8-17/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEHQTVVDAUSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Approaches

Method 1: Sequential Acylation and Benzylation

This two-step approach begins with the formation of the 4-chloro-N-(4-methoxyphenyl)benzamide intermediate, followed by N-benzylation.

Step 1: Synthesis of 4-Chloro-N-(4-Methoxyphenyl)benzamide

Reagents :

  • 4-Chlorobenzoyl chloride
  • 4-Methoxyaniline
  • Dichloromethane (DCM)
  • Triethylamine (TEA)

Procedure :

  • Dissolve 4-methoxyaniline (1.0 equiv) in anhydrous DCM under nitrogen.
  • Add TEA (1.2 equiv) as a base to scavenge HCl.
  • Slowly add 4-chlorobenzoyl chloride (1.05 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Purify via recrystallization (ethanol/water) to yield white crystals (85–90% purity).

Key Data :

Parameter Value
Yield 78–85%
Melting Point 208–209°C
Purity (HPLC) ≥97%
Step 2: N-Benzylation of the Intermediate

Reagents :

  • 4-Chloro-N-(4-methoxyphenyl)benzamide
  • Benzyl bromide (BnBr)
  • Potassium tert-butoxide (t-BuOK)
  • Tetrahydrofuran (THF)

Procedure :

  • Suspend the intermediate (1.0 equiv) in dry THF.
  • Add t-BuOK (1.5 equiv) and stir for 30 minutes at 0°C.
  • Add BnBr (1.2 equiv) dropwise and reflux at 50°C for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and concentrate.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to obtain the title compound.

Key Data :

Parameter Value
Yield 72–78%
Reaction Time 12 hours
Purity (NMR) >95%

Method 2: One-Pot Coupling and Alkylation

This streamlined method employs a coupling agent to form the benzamide core while introducing the benzyl group in situ.

Reagents :

  • 4-Chlorobenzoic acid
  • N-Benzyl-4-methoxyaniline
  • N,N’-Dicyclohexylcarbodiimide (DCC)
  • 4-Dimethylaminopyridine (DMAP)
  • DCM

Procedure :

  • Activate 4-chlorobenzoic acid (1.0 equiv) with DCC (1.1 equiv) and DMAP (0.1 equiv) in DCM at 0°C for 1 hour.
  • Add N-benzyl-4-methoxyaniline (1.0 equiv) and stir at room temperature for 24 hours.
  • Filter to remove dicyclohexylurea, wash with NaHCO₃, dry, and concentrate.
  • Purify via recrystallization (methanol) to yield the product.

Key Data :

Parameter Value
Yield 80–88%
Reaction Temperature 0°C → room temperature
Chromatography Solvent Methanol

Mechanistic Insights and Optimization

Acylation Mechanism

The reaction between 4-chlorobenzoyl chloride and 4-methoxyaniline proceeds via nucleophilic acyl substitution. TEA neutralizes HCl, shifting equilibrium toward product formation. Steric hindrance from the methoxy group necessitates prolonged reaction times.

Benzylation Dynamics

The t-BuOK deprotonates the amide nitrogen, generating a nucleophilic intermediate that attacks benzyl bromide. THF’s aprotic nature facilitates SN2 alkylation, while excess BnBr ensures complete substitution.

Solvent and Catalyst Optimization

  • DCM vs. THF : DCM minimizes side reactions in acylation, while THF enhances alkylation kinetics.
  • DMAP Efficiency : Catalytic DMAP accelerates coupling by 40% compared to non-catalytic methods.

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 208–209°C) but recover only 70–75% product.
  • Chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves >95% purity but requires larger solvent volumes.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 7.85 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.60 (s, 2H, CH₂Ph), 3.80 (s, 3H, OCH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym).

Comparative Analysis of Methods

Parameter Method 1 Method 2
Total Yield 65–70% 75–80%
Reaction Steps 2 1
Purification Complexity Moderate High
Scalability Industrial-friendly Lab-scale

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduces reaction time by 50% via enhanced mass transfer.
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The benzamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of corresponding amines and alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential:
N-benzyl-4-chloro-N-(4-methoxyphenyl)benzamide has been investigated for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and viral infections.

Case Study: Anticancer Activity
A study evaluated the anticancer properties of benzamide derivatives, including this compound. The compound was tested against human colorectal carcinoma cell lines (HCT116), revealing significant antiproliferative effects. The IC50 values indicated that this compound could be more effective than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Properties:
Research has shown that benzamide derivatives can possess antimicrobial activity. This compound was evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting microbial growth .

Mechanism of Action:
The compound's mechanism involves interaction with specific biological macromolecules, which may inhibit key enzymes or disrupt cellular processes in pathogens. This aspect is crucial for developing new antibiotics or antifungal agents .

Organic Synthesis

Role as an Intermediate:
In organic synthesis, this compound serves as an important intermediate for creating more complex molecules. Its unique structure facilitates various chemical reactions, enabling the synthesis of other bioactive compounds .

Comparison with Similar Compounds:
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct chemical properties compared to other benzamide derivatives. This uniqueness enhances its reactivity and potential applications in synthesizing novel therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryPotential therapeutic agent in drug developmentSignificant anticancer activity against HCT116
Biological ActivityAntimicrobial properties against various pathogensEffective against Gram-positive/negative bacteria
Organic SynthesisIntermediate for synthesizing complex bioactive compoundsFacilitates diverse chemical reactions

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features and Crystallographic Insights

  • 4-Chlorophenyl: Electron-withdrawing, stabilizing molecular conformations and influencing receptor binding . 4-Methoxyphenyl: Electron-donating methoxy group improves solubility and modulates intermolecular interactions, as observed in 2-chloro-N-(4-methoxyphenyl)benzamide (dihedral angle: 79.20° between benzene rings) .

Pharmacological Activity Comparisons

Antifungal Activity:
  • LMM5 () : A 1,3,4-oxadiazole benzamide derivative with a 4-methoxyphenyl group. Exhibits antifungal activity against Candida albicans via thioredoxin reductase inhibition.
    • Structural Divergence : LMM5 incorporates a sulfamoylphenyl group, absent in the target compound. This sulfamoyl moiety likely enhances enzyme binding affinity .
Antitumor Activity:
  • HPAPB () : An HDAC inhibitor with a benzamide core. Demonstrates IC₅₀ values of 100–200 μM against HepG2 and A549 cells.
    • Comparison : The target compound lacks the hydroxamic acid group critical for HDAC inhibition, suggesting divergent mechanisms. However, the chloro and methoxy groups may confer cytotoxicity through alternative pathways .
CNS Modulation:
  • Clebopride () : A substituted benzamide with antipsychotic activity via dopamine receptor antagonism.
    • Shared Feature : Both compounds possess N-benzyl groups, which optimize binding to central dopamine receptors. Reversing the amide bond (as in anilide BRL 20596) retains CNS activity but eliminates gastrointestinal effects, highlighting the importance of the benzamide scaffold .

Computational and Analytical Tools

  • Crystallography : Software like SHELXL () and Mercury () enable precise structural determination, revealing conformational impacts of substituents (e.g., dihedral angles in ) .
  • Spectrofluorometry : Used in to analyze fluorescence properties of nitro/methoxy-substituted benzamides, suggesting methods for characterizing the target compound’s photophysical behavior .

Biological Activity

N-benzyl-4-chloro-N-(4-methoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the following features:

  • Molecular Formula : C16H17ClN2O2
  • Molecular Weight : 304.77 g/mol
  • Functional Groups : Benzamide, chloro, and methoxy groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor or receptor modulator by binding to the active sites of enzymes, thereby inhibiting their activity. The exact molecular targets may vary based on the context of use, but studies suggest potential interactions with cancer-related pathways.

Anticancer Activity

Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study utilizing the MTT assay demonstrated its effectiveness in inhibiting cell proliferation in several cancer types, including:

Cell LineIC50 (µM)Reference Compound
MCF-7 (Breast)15.63Doxorubicin (10.38)
A549 (Lung)0.11Doxorubicin
U-937 (Leukemia)48.37Doxorubicin

The compound showed a dose-dependent increase in apoptosis in treated cells, indicating its potential as an anticancer agent by inducing programmed cell death through mechanisms involving p53 activation and caspase-3 cleavage .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. It may inhibit key enzymes involved in cancer metabolism and progression. For example, it has been noted for its potential to inhibit carbonic anhydrase IX (CA IX), a target in cancer therapy due to its role in tumor growth and metastasis .

Case Studies and Research Findings

  • Cytotoxicity Assessment : In a study assessing various benzamide derivatives, this compound demonstrated significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic markers .
  • Comparative Analysis : In comparative studies with other benzamide derivatives, this compound exhibited superior activity against certain cancer cell lines, suggesting structural modifications could enhance its therapeutic profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-benzyl-4-chloro-N-(4-methoxyphenyl)benzamide?

  • Methodological Answer : The compound can be synthesized via amide coupling using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which facilitate activation of the carboxylic acid precursor. Reaction optimization includes:

  • Solvent choice: Dichloromethane (DCM) or acetonitrile for solubility.
  • Temperature: Room temperature (25°C) to prevent side reactions.
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient).
    Hazard analysis is critical due to potential mutagenicity of benzamide derivatives (Ames II testing recommended) .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • Spectroscopy : Confirm structure via ¹H-NMR (aromatic protons at δ 6.8–7.5 ppm, methoxy group at δ ~3.8 ppm) and IR (amide C=O stretch ~1650 cm⁻¹).
  • Elemental Analysis : Validate purity (>95% C, H, N, Cl content).
  • Fluorometric Analysis : If fluorescent, measure λexem (e.g., 340/380 nm) under pH 5.0 and 25°C for stability .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to volatile solvents (e.g., DCM).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : In airtight containers at –20°C to prevent decomposition.
    Mutagenicity screening (e.g., Ames test) is advised, as some benzamides show mutagenic potential comparable to benzyl chloride .

Advanced Research Questions

Q. How can contradictions in fluorescence intensity data under varying pH be resolved?

  • Methodological Answer :

  • pH Optimization : Conduct fluorometry at pH 5.0 (acetate buffer) to maximize intensity, as protonation/deprotonation of the methoxy group affects electron density .
  • Statistical Validation : Calculate relative standard deviation (RSD <2%) across triplicate measurements.
  • Quenching Analysis : Add KI (0.1 M) to test static vs. dynamic quenching mechanisms .

Q. What strategies improve yield in multi-step synthesis?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC (silica GF254) to track intermediate formation (e.g., benzyl chloride precursor).
  • Catalyst Optimization : Replace DCC with EDCI for reduced byproducts in polar solvents.
  • Temperature Control : Reflux in DCM (40°C) for 6 hours enhances coupling efficiency.
    Yields >80% are achievable with strict anhydrous conditions .

Q. How do substituent variations impact biological activity?

  • Methodological Answer :

  • SAR Table :
Substituent PositionBiological Effect (vs. Parent Compound)Reference
4-ChloroEnhanced lipophilicity (logP +0.5)
4-MethoxyReduced cytotoxicity (IC50 ↑30%)
N-BenzylImproved dopamine receptor binding
  • Docking Studies : Use AutoDock Vina to model interactions with targets like dopamine D2 receptors (PDB: 6CM4) .

Q. What analytical methods detect impurities in the compound?

  • Methodological Answer :

  • HPLC-MS : C18 column (acetonitrile/water + 0.1% formic acid) to identify 4-chloro-N-(4-methoxyphenyl)benzamide (amide impurity, m/z 231.68) .
  • Validation Metrics : LOD = 0.269 mg/L, LOQ = 0.898 mg/L via fluorometry .

Q. How to design derivatives for selective biological targeting?

  • Methodological Answer :

  • Scaffold Modification : Introduce morpholine or thiazole rings to enhance blood-brain barrier penetration (e.g., AS-4370 derivatives with IC50 <5 µM for gastric motility) .
  • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7) and compare IC50 values to metoclopramide .
  • Pharmacophore Modeling : Map electrostatic surfaces to prioritize substitutions at the 4-position for receptor affinity .

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